

Application Notes and Protocols for In Vivo Studies with AP1867-Derived Degraders

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Compound of Interest					
Compound Name:	AP1867-2-(carboxymethoxy)				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vivo use of heterobifunctional degraders derived from AP1867-2-(carboxymethoxy). This moiety serves as a crucial building block for the synthesis of Degradation TAG (dTAG) molecules, such as the widely used dTAG-13. The dTAG system is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of specific proteins of interest (POIs) in vivo.[1][2][3] This technology is instrumental for target validation in drug discovery and for studying the acute consequences of protein loss in biological systems.[1][3]

The dTAG system operates by hijacking the cell's natural protein disposal machinery. It utilizes a small molecule degrader that binds to both a mutated FKBP12 protein (FKBP12F36V), which is fused to the POI, and an E3 ubiquitin ligase, such as Cereblon (CRBN).[1][4][5] This induced proximity leads to the polyubiquitination of the FKBP12F36V-tagged protein, marking it for degradation by the proteasome.[2][3][4]

Quantitative Data Summary

The following tables summarize the reported in vivo concentrations and pharmacokinetic parameters of dTAG-13, a prominent degrader synthesized using an AP1867-based moiety.

Table 1: In Vivo Dosage and Administration of dTAG-13



Animal Model	Dosage	Administration Route	Vehicle/Formul ation	Reference
NOD/SCID Mice	35 mg/kg	Intraperitoneal (IP)	Not specified	[6]
Mice	Not specified	Intravenous (IV)	IV formulation	[7]
Mice	Not specified	Intraperitoneal (IP)	Formulation 1	[7]
Mice	Not specified	Subcutaneous (SC)	Formulation 2	[7]
Mice	35 mg/kg	Intraperitoneal (IP)	Not specified	[8]

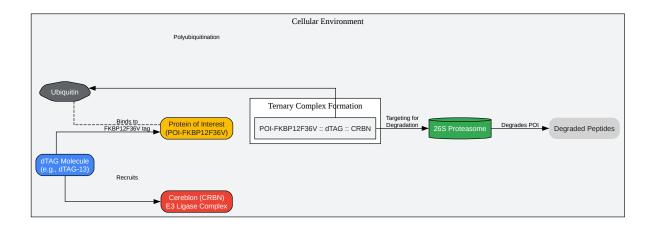
Table 2: Pharmacokinetic Parameters of dTAG-13 in Mice

Parameter	Value	Administration Route	Reference
Half-life (t1/2)	3.1 hours	Not specified	[9]
Half-life (t1/2)	2.4 hours	Intraperitoneal (IP)	[8]
Time to Absorption	Within 40 minutes	Not specified	[9]
Tissue Distribution	Most tissues (excluding brain)	Not specified	[9][10][11]

Signaling Pathway

The dTAG system initiates a signaling cascade that results in the targeted degradation of a protein of interest. The process begins with the administration of the dTAG molecule, which rapidly distributes throughout the organism.





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Caption: The dTAG signaling pathway, initiating ternary complex formation and subsequent proteasomal degradation.

Experimental Protocols

This section provides a detailed methodology for a typical in vivo study using dTAG-13 in a mouse model to achieve targeted protein degradation.

Objective: To evaluate the in vivo efficacy of dTAG-13 in degrading a specific FKBP12F36V-tagged protein of interest in a xenograft mouse model.

Materials:

dTAG-13 (or other relevant dTAG molecule)

Methodological & Application





- Vehicle for formulation (e.g., DMSO, PEG300, Tween-80, Saline, or Corn oil)
- Mice harboring cells that express the FKBP12F36V-tagged protein of interest (e.g., xenograft model)
- Standard animal handling and dosing equipment (syringes, needles, etc.)
- Tissue collection and processing reagents (e.g., lysis buffers, protease inhibitors)
- Analytical equipment for protein quantification (e.g., Western blot, mass spectrometry)

Protocol:

- dTAG-13 Formulation:
 - Aqueous Formulation: Prepare a stock solution of dTAG-13 in DMSO. For in vivo administration, a common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[12] Add each component sequentially and ensure complete dissolution. This formulation is suitable for intraperitoneal (IP) or intravenous (IV) injections.
 - Oil-based Formulation: Prepare a stock solution of dTAG-13 in DMSO. Dilute the stock solution in corn oil to the final desired concentration. A common formulation is 10% DMSO in 90% corn oil.[12] This is suitable for subcutaneous (SC) or IP injections.
 - Note: The choice of formulation can impact the pharmacokinetics of the degrader.[7] It is recommended to perform pilot studies to determine the optimal formulation for your specific experimental needs.

Animal Dosing:

- Divide the mice into experimental groups (e.g., vehicle control and dTAG-13 treatment group).
- Administer the formulated dTAG-13 or vehicle to the mice via the chosen route of administration (e.g., a single intraperitoneal dose of 35 mg/kg).
- The dosing regimen (e.g., single dose or multiple doses) will depend on the experimental goals and the half-life of the degrader and the target protein.



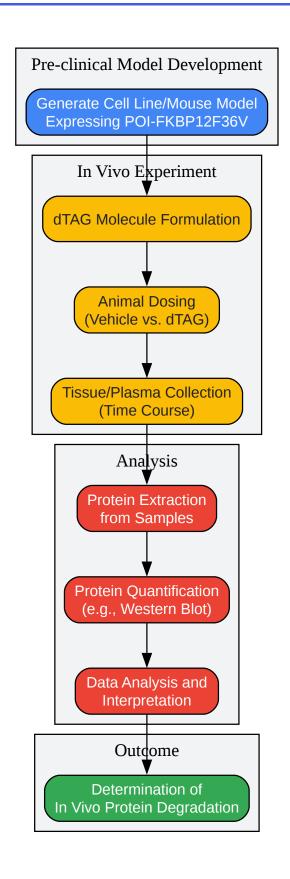
• Sample Collection:

- At predetermined time points post-dosing (e.g., 2, 4, 8, 12, 24 hours), euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
- Collect tissues of interest (e.g., tumor, liver, spleen) and plasma.
- Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until further analysis.
- Protein Extraction and Analysis:
 - Homogenize the collected tissues in appropriate lysis buffer supplemented with protease and phosphatase inhibitors.
 - Determine the total protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
 - Analyze the levels of the FKBP12F36V-tagged protein of interest in the tissue lysates by
 Western blotting or other quantitative protein analysis methods like mass spectrometry.
 - Compare the protein levels in the dTAG-13 treated group to the vehicle-treated group to determine the extent of protein degradation.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo experiment using the dTAG system.





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Caption: A typical experimental workflow for in vivo studies using the dTAG system.



Conclusion

The dTAG system, utilizing molecules derived from **AP1867-2-(carboxymethoxy)**, offers a robust and versatile platform for the in vivo study of protein function. The ability to induce rapid and reversible protein degradation provides a unique advantage over traditional genetic knockout or knockdown approaches. The protocols and data presented herein serve as a comprehensive guide for researchers to effectively design and execute in vivo experiments using this powerful technology. Careful consideration of the formulation, dosage, and experimental timeline is crucial for achieving successful and reproducible results.

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